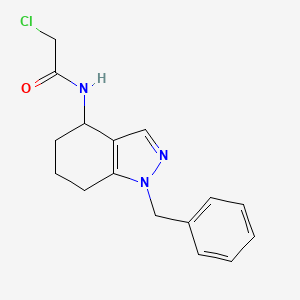
N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide
描述
N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a tetrahydroindazole ring, and a chloroacetamide functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c17-9-16(21)19-14-7-4-8-15-13(14)10-18-20(15)11-12-5-2-1-3-6-12/h1-3,5-6,10,14H,4,7-9,11H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPOBEDPPPVQHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)CC3=CC=CC=C3)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide typically involves the reaction of 1-benzyl-4,5,6,7-tetrahydroindazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
- Dissolve 1-benzyl-4,5,6,7-tetrahydroindazole in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反应分析
Types of Reactions
N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions (room temperature to 50°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-azidoacetamide, N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-thioacetamide, or N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-aminoacetamide can be formed.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Amine derivatives.
科学研究应用
N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity. The benzyl and tetrahydroindazole moieties may contribute to the compound’s binding affinity and specificity for certain biological targets.
相似化合物的比较
N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide can be compared with other similar compounds, such as:
N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide: Similar structure but with a propanamide group instead of an acetamide group.
N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide: Contains a benzoxazole ring instead of a chloroacetamide group.
(E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide: Features a dimethylamino group and a butenamide structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


